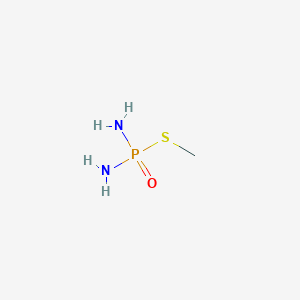

Diaminophosphorylsulfanylmethane

Description

The only compound discussed in the evidence is Methylsulfonylmethane (MSM), which is referenced in a pharmaceutical preparation context . No data or descriptions about the structure, synthesis, or properties of Diaminophosphorylsulfanylmethane are available in the provided source.

Properties

CAS No. |

20217-86-1 |

|---|---|

Molecular Formula |

CH7N2OPS |

Molecular Weight |

126.12 g/mol |

IUPAC Name |

diaminophosphorylsulfanylmethane |

InChI |

InChI=1S/CH7N2OPS/c1-6-5(2,3)4/h1H3,(H4,2,3,4) |

InChI Key |

HOYFEKAWXQJCGZ-UHFFFAOYSA-N |

Canonical SMILES |

CSP(=O)(N)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diaminophosphorylsulfanylmethane typically involves the reaction of a phosphorylating agent with a sulfanyl-containing precursor under controlled conditions. One common method is the reaction of phosphorus oxychloride with a thiol compound in the presence of a base, followed by the introduction of amino groups through subsequent reactions. The reaction conditions often require careful control of temperature, pH, and solvent to ensure high yield and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and precise monitoring systems ensures consistent quality and efficiency. Industrial methods may also incorporate advanced purification techniques such as crystallization, distillation, or chromatography to achieve the desired product specifications.

Chemical Reactions Analysis

Types of Reactions

Diaminophosphorylsulfanylmethane undergoes various chemical reactions, including:

Oxidation: The sulfanyl group can be oxidized to form sulfinyl or sulfonyl derivatives.

Reduction: The phosphoryl group can be reduced under specific conditions to yield different phosphorus-containing compounds.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and nitric acid. These reactions are typically carried out in aqueous or organic solvents at controlled temperatures.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used under anhydrous conditions to prevent unwanted side reactions.

Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides in the presence of a base to facilitate the reaction.

Major Products Formed

The major products formed from these reactions include sulfinyl and sulfonyl derivatives, reduced phosphorus compounds, and various substituted derivatives depending on the reagents and conditions used.

Scientific Research Applications

Diaminophosphorylsulfanylmethane has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and as a reagent in various chemical reactions.

Biology: The compound’s unique properties make it useful in the study of enzyme mechanisms and protein interactions.

Medicine: Research has explored its potential as a pharmaceutical intermediate and its role in drug design and development.

Industry: It is utilized in the production of specialty chemicals, agrochemicals, and materials science for its reactivity and versatility.

Mechanism of Action

The mechanism by which diaminophosphorylsulfanylmethane exerts its effects involves interactions with molecular targets such as enzymes and proteins. The compound can form covalent bonds with active sites, altering the function of the target molecules. Pathways involved may include phosphorylation and thiolation reactions, which can modulate biological activity and signal transduction processes.

Comparison with Similar Compounds

Comparison with Similar Compounds

Data Tables and Research Findings

No tables or research findings relevant to Diaminophosphorylsulfanylmethane are present in the evidence. The provided material focuses exclusively on assay preparation steps for Methylsulfonylmethane, including dissolution, sonication, and dilution parameters .

Limitations of the Evidence

The evidence is insufficient to address the requested topic. The single source provided (USP Pharmacopeial Forum, 2006) lacks the scope required for a professional and authoritative analysis of the compound .

Recommendations for Further Research

To fulfill the user’s requirements, additional peer-reviewed literature, patents, or chemical databases must be consulted. Key areas to investigate include:

- Synthesis pathways and stability studies of this compound.

- Comparative analyses with structurally similar organophosphorus or organosulfur compounds (e.g., Methylsulfonylmethane, Phosphorothioates).

- Spectroscopic, thermodynamic, or pharmacological data for benchmarking against analogs.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.